molecular formula C20H24N2O3S B2856953 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbutanamide CAS No. 1005301-50-7

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbutanamide

Cat. No. B2856953
CAS RN: 1005301-50-7
M. Wt: 372.48
InChI Key: BYPKEGRCSPTMGP-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbutanamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as BMS-986142 and belongs to the class of compounds known as selective Tyk2 inhibitors. Tyk2 is an enzyme that plays a crucial role in the immune system, and its inhibition has been linked to the treatment of various autoimmune diseases. In

Scientific Research Applications

Synthesis and Characterization

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbutanamide and its derivatives have been the focus of numerous studies due to their potential in various scientific and medicinal applications. The synthesis of these compounds involves the amidation reaction between 8-aminoquinoline and benzenesulfonyl chloride derivatives. These synthesized derivatives are then characterized by 1H-NMR and MS, providing a foundational understanding of their structural properties. This process allows for the exploration of their applications in medicinal chemistry and material science, highlighting the significance of precise synthetic pathways in developing compounds with desired biological or physical properties (Chen Bin, 2015).

Anticancer Activity

Research into the anticancer potential of this compound derivatives has shown promising results. A series of these derivatives have been synthesized and evaluated for their anticancer activity on various human tumor cell lines, including HeLa, HCT-116, and MCF-7. Certain compounds have exhibited potent anticancer activity, with specific derivatives showing the most significant effects against these cell lines. The apoptotic potential of these compounds has been analyzed through various assays, indicating their ability to induce cell cycle arrest and activate caspase, thus promoting apoptotic cell death in cancer cells. This research underscores the therapeutic potential of these derivatives as anticancer agents, contributing to the development of novel treatments (B. Żołnowska et al., 2018).

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal properties of this compound derivatives have been explored, with several studies reporting the synthesis and evaluation of these compounds as potential antimicrobial agents. These studies have led to the identification of compounds with high activity against Gram-positive bacteria and fungi, showcasing their potential as effective antimicrobial and antifungal agents. This area of research holds significant promise for the development of new drugs to combat infectious diseases, emphasizing the importance of sulfonamide derivatives in medicinal chemistry (Unnamed Authors, 2019).

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-15(2)13-20(23)21-17-11-10-16-7-6-12-22(19(16)14-17)26(24,25)18-8-4-3-5-9-18/h3-5,8-11,14-15H,6-7,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPKEGRCSPTMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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